Bromomethylenecyclohexane

Description

Properties

IUPAC Name |

bromomethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGOCFMWWWMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CBr)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340518 | |

| Record name | Bromomethylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-49-9 | |

| Record name | Bromomethylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethylenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Bromomethylenecyclohexane

Abstract

Bromomethylenecyclohexane is a versatile vinylic bromide that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring an exocyclic double bond, offers distinct reactivity profiles compared to its endocyclic isomers. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and spectral characteristics of bromomethylenecyclohexane. Tailored for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights, focusing on the causality behind experimental design and the application of this reagent in constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

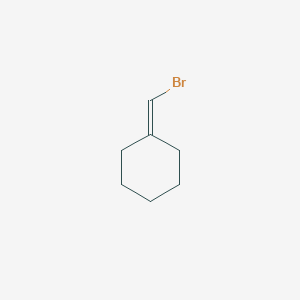

Bromomethylenecyclohexane, with the chemical formula C₇H₁₁Br, possesses a cyclohexane ring with an exocyclic double bond substituted with a bromine atom.[1][2] This structure is fundamental to its chemical behavior, differentiating it from isomers such as 1-(bromomethyl)cyclohexene. The sp² hybridization of the vinylic carbons and the inherent polarity of the C-Br bond are the primary determinants of its reactivity.

Caption: Molecular Structure of Bromomethylenecyclohexane.

Key physicochemical properties are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | bromomethylidenecyclohexane | [2] |

| CAS Number | 1121-49-9 | [2] |

| Molecular Formula | C₇H₁₁Br | [1] |

| Molecular Weight | 175.07 g/mol | [1] |

| Appearance | Assumed to be a colorless to light yellow liquid | N/A |

| Boiling Point | 72-80 °C @ 15 mm Hg | [2] |

| Density | 1.326 g/mL at 25 °C | [2] |

| Flash Point | 130 °F (54.4 °C) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents | N/A |

Synthesis of Bromomethylenecyclohexane

The construction of the exomethylene bromide moiety is most effectively achieved via the Wittig reaction. This venerable transformation allows for the direct conversion of a ketone (cyclohexanone) into the target alkene with high regioselectivity. The causality for this choice rests on the reaction's reliability and tolerance for the halide functional group.

The overall synthetic strategy involves the reaction of cyclohexanone with the ylide generated from (bromomethyl)triphenylphosphonium bromide.

Caption: General workflow for the synthesis via the Wittig reaction.

Protocol 2.1: Synthesis via Wittig Reaction

This protocol describes a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-specific instrumentation and scale.

Materials:

-

(Bromomethyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation (In-situ): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (bromomethyl)triphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via cannula and cool the resulting suspension to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete deprotonation of the phosphonium salt without competing side reactions. d. Allow the mixture to stir at -78 °C for 1 hour, during which the deep red color of the ylide should develop.

-

Wittig Reaction: a. To the cold ylide solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via cannula. b. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or petroleum ether) to isolate the pure bromomethylenecyclohexane.

Chemical Reactivity and Mechanistic Pathways

The reactivity of bromomethylenecyclohexane is dominated by its vinyl bromide functional group. Unlike saturated alkyl bromides, direct Sₙ2 nucleophilic substitution is generally disfavored due to the high energy of the transition state.[3] Instead, the compound excels as a substrate in transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Bromomethylenecyclohexane is an excellent partner in a variety of palladium-catalyzed reactions, including the Suzuki,[4][5] Stille,[6] and Sonogashira[7][8] couplings. These reactions provide powerful methods for forming new carbon-carbon bonds at the sp²-hybridized carbon, enabling the synthesis of complex substituted cyclohexenes. The general order of reactivity for halides in these couplings is I > Br > Cl.[8][9] Vinyl bromides are typically more reactive than aryl bromides, making them highly useful substrates.[8]

Sonogashira Coupling: This reaction couples the vinyl bromide with a terminal alkyne to form a conjugated enyne.[10] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an anhydrous solvent.[11][12] The copper co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

Caption: The catalytic cycle for the Sonogashira coupling reaction.

Protocol 3.1: Representative Sonogashira Coupling

This protocol provides a general framework for coupling bromomethylenecyclohexane with a terminal alkyne.

Materials:

-

Bromomethylenecyclohexane (1.0 equivalent)

-

Terminal Alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Anhydrous triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous THF or DMF (co-solvent, optional)

Procedure:

-

Reaction Setup: a. To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and bromomethylenecyclohexane. b. Add the anhydrous amine solvent via cannula. If a co-solvent is used, add it at this stage. c. Stir the mixture for 10-15 minutes to ensure dissolution.

-

Reaction Execution: a. Add the terminal alkyne dropwise to the stirred mixture. b. Stir the reaction at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11] Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

-

Workup and Purification: a. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the amine solvent. b. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a brine wash. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel.[11]

Other Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.[4][13]

-

Stille Coupling: Utilizes an organostannane reagent to couple with the vinyl bromide, offering excellent functional group tolerance.[14]

Spectroscopic Analysis

Definitive, publicly available spectra for bromomethylenecyclohexane are scarce. However, a detailed analysis based on its structure and comparison with isomers allows for reliable prediction of its key spectral features.

-

¹H NMR Spectroscopy: The most characteristic signals will be from the two diastereotopic protons on the exocyclic methylene carbon, which are expected to appear as singlets or narrow doublets in the region of 5.5-6.0 ppm. The ten protons on the cyclohexane ring will appear as a series of complex multiplets, likely between 1.5 and 2.5 ppm.

-

¹³C NMR Spectroscopy: The spectrum will be defined by two signals in the sp² region: one for the bromine-bearing carbon (~100-110 ppm) and one for the quaternary ring carbon of the double bond (~140-150 ppm). The five sp³ carbons of the cyclohexane ring will appear in the aliphatic region (~25-40 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ions would be at m/z = 174 and 176. Key fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ at m/z = 95 and the loss of HBr (M-HBr)⁺ at m/z = 94.

-

Infrared (IR) Spectroscopy: The IR spectrum will display key absorption bands confirming the structure.

-

C-H stretch (vinylic): A sharp peak just above 3000 cm⁻¹ (e.g., ~3050-3080 cm⁻¹).

-

C-H stretch (aliphatic): Strong peaks just below 3000 cm⁻¹ (e.g., ~2850-2950 cm⁻¹).

-

C=C stretch: A medium-intensity peak in the 1640-1680 cm⁻¹ region.

-

C-Br stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

-

Handling, Storage, and Safety

Bromomethylenecyclohexane is classified as a flammable liquid and requires careful handling to minimize risk.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All sources of ignition, including sparks and open flames, must be eliminated from the work area. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

The utility of bromomethylenecyclohexane lies in its ability to act as a versatile scaffold. The exocyclic double bond can be further functionalized or incorporated into larger molecular systems.

-

Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the methylenecyclohexane moiety into potential drug candidates. Cross-coupling reactions allow for the attachment of complex aromatic, heterocyclic, or acetylenic groups, which are prevalent in active pharmaceutical ingredients (APIs).

-

Materials Science: The enyne structures synthesized from Sonogashira couplings are important precursors for polymers and advanced organic materials with unique electronic and photophysical properties.

-

Agrochemicals: The cyclohexane ring is a common feature in pesticides and herbicides. Bromomethylenecyclohexane serves as a starting point for creating new derivatives for screening and development.

References

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095. [Link]

-

ResearchGate. (2025). Nucleophilic Substitution Reactions at Vinylic Carbons. [Link]

-

Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry, 59(22), 6786-6795. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Myers, A. The Stille Reaction. Chem 115, Harvard University. [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

Weires, A. G., et al. (2015). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC, NIH. [Link]

-

SpectraBase. 1-Bromo-3-methylcyclohexane - Optional[1H NMR] - Chemical Shifts. [Link]

-

Quora. Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

PubChem. 1-Bromo-1-bromomethyl-cyclohexane. [Link]

-

Sci-Hub. Nucleophile‐Selective Cross‐Coupling Reactions with Vinyl and Alkynyl Bromides on a Dinucleophilic Aromatic Substrate. [Link]

-

SpectraBase. Bromomethylcyclohexane - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. Bromomethylcyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Cyclohexane, 1-bromo-3-methyl-. [Link]

-

PubChem. Cyclohexane, (bromomethyl)-. [Link]

-

ACS Publications. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. [Link]

-

PubChem. 1-Bromo-1-methylcyclohexane. [Link]

-

ResearchGate. Reaction scope for vinyl bromides. [Link]

-

NIST WebBook. Cyclohexane, 1-bromo-4-methyl-. [Link]

-

Chinese Chemical Society. Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. [Link]

-

NIST WebBook. Cyclohexane, 1-bromo-4-methyl- IR Spectrum. [Link]

-

PubChem. 1-Bromo-3-methylcyclohexene. [Link]

-

YouTube. H-NMR Example of n-Octane and Bromocyclohexane. [Link]

-

NIST WebBook. Cyclohexane, bromo- IR Spectrum. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

PubChem. Bromomethylenecyclohexane. [Link]

- Google Patents. RU2616450C1 - Method of producing bromocyclohexane.

Sources

- 1. Bromomethylenecyclohexane | C7H11Br | CID 565381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Physicochemical Properties of Bromomethylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylenecyclohexane (CAS No. 1121-49-9) is a halogenated organic compound of significant interest in synthetic organic chemistry. Its unique structural features, comprising a reactive exocyclic double bond and a bromine atom, make it a versatile building block for the introduction of the methylenecyclohexane moiety into more complex molecular architectures. This guide provides a comprehensive overview of the physical properties of bromomethylenecyclohexane, detailed protocols for its synthesis and characterization, and an analysis of its spectroscopic data, offering valuable insights for its application in research and development.

Physicochemical Properties

The physical properties of bromomethylenecyclohexane are crucial for its handling, purification, and use in chemical reactions. A summary of these properties is presented in the table below. It is important to distinguish bromomethylenecyclohexane from its structural isomer, (bromomethyl)cyclohexane, as their physical properties differ significantly.

| Property | Bromomethylenecyclohexane | (Bromomethyl)cyclohexane (Isomer for Comparison) |

| Molecular Formula | C₇H₁₁Br[1] | C₇H₁₃Br |

| Molecular Weight | 175.07 g/mol [1] | 177.08 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 72-80 °C at 15 mmHg[2] | approx. 159-160 °C at 760 mmHg |

| Melting Point | Data not available | approx. -60 °C |

| Density | 1.326 g/mL at 25 °C[2] | 1.269 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5172[2] | 1.492 |

| Solubility | Insoluble in water; soluble in common organic solvents. | Insoluble in water; soluble in alcohols, ethers, benzene, chloroform. |

Synthesis of Bromomethylenecyclohexane

A robust and widely employed method for the synthesis of bromomethylenecyclohexane is the Wittig reaction. This reaction involves the conversion of a ketone, in this case, cyclohexanone, to an alkene using a phosphorus ylide. The causality behind this choice of synthetic route lies in its high regioselectivity, ensuring the formation of the exocyclic double bond at the precise location of the original carbonyl group.

Conceptual Workflow of the Wittig Synthesis

Caption: Workflow for the synthesis of bromomethylenecyclohexane via the Wittig reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields the target compound with predictable purity, which can be confirmed by the characterization methods outlined below.

Materials:

-

Bromomethyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add bromomethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The formation of the deep red-orange colored ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

-

Wittig Reaction:

-

Dissolve cyclohexanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the ylide suspension at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The disappearance of the deep color is indicative of reaction completion.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure bromomethylenecyclohexane.

-

Spectroscopic Characterization

The structural elucidation of bromomethylenecyclohexane is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Relationship between Structure and Spectroscopic Data

Caption: Correlation of bromomethylenecyclohexane's structure with its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

-

Vinylic Proton: A singlet or a narrow triplet in the region of 5.5-6.0 ppm, corresponding to the proton on the exocyclic double bond.

-

Allylic Protons: A multiplet in the region of 2.2-2.5 ppm, corresponding to the four protons on the carbons adjacent to the double bond.

-

Cyclohexyl Protons: A broad multiplet in the region of 1.5-1.8 ppm, corresponding to the remaining six protons of the cyclohexane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton:

-

Vinylic Carbons: Two signals in the downfield region, typically between 100-150 ppm. The carbon bearing the bromine atom will be further downfield.

-

Cyclohexyl Carbons: Several signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups:

-

C=C Stretch: A characteristic absorption band around 1650 cm⁻¹ for the exocyclic double bond.

-

=C-H Stretch: An absorption band above 3000 cm⁻¹ (typically around 3030-3080 cm⁻¹) for the sp² C-H bond.

-

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically around 2850-2950 cm⁻¹) for the sp³ C-H bonds of the cyclohexane ring.

-

C-Br Stretch: An absorption band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and the presence of bromine:

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z = 174 and 176, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation would involve the loss of a bromine radical to give a fragment at m/z = 95.

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, and spectroscopic characterization of bromomethylenecyclohexane. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective utilization of this versatile chemical intermediate.

References

-

Local Pharma Guide. CAS NO. 1121-49-9 | BROMOMETHYLENECYCLOHEXANE 96. [Link]

-

Organic Syntheses. Methylenecyclohexane. [Link]

-

Supporting Information for a research article. Spectroscopic data for related compounds. [Link]

-

SpectraBase. (1R,2S)-1-bromo-2-methylcyclohexane. [Link]

-

PubChem. Bromomethylenecyclohexane. [Link]

Sources

A Comprehensive Spectroscopic Guide to Bromomethylenecyclohexane for Advanced Drug Development

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is paramount. Bromomethylenecyclohexane, a versatile building block in organic synthesis, presents a unique spectroscopic profile that, when expertly interpreted, provides unambiguous confirmation of its structure. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for bromomethylenecyclohexane, grounded in fundamental principles and practical insights for the modern researcher.

The Structural Significance of Bromomethylenecyclohexane

Bromomethylenecyclohexane (C₇H₁₁Br) is a functionalized cycloalkane with an exocyclic double bond.[1] This structural motif is of significant interest in medicinal chemistry, offering a scaffold for the introduction of various pharmacophores. The bromine atom provides a reactive handle for a multitude of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and identity of this key starting material, thereby guaranteeing the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

While a publicly available ¹H NMR spectrum for bromomethylenecyclohexane is not readily found in the searched literature, we can predict its key features based on the chemical structure and data from similar compounds. The proton NMR spectrum is expected to be complex due to the conformational flexibility of the cyclohexane ring and the presence of multiple, distinct proton environments.

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| =CH₂ (vinylic) | 5.5 - 6.0 | Singlet (or two closely spaced doublets) | The two protons on the exocyclic double bond are diastereotopic and would ideally appear as two distinct signals. However, they may appear as a singlet if the chemical shift difference is small. Their deshielded nature is due to the sp² hybridization of the carbon and the anisotropic effect of the double bond. |

| -CH₂- (allylic, adjacent to C=) | ~2.2 - 2.5 | Multiplet | These protons are in an allylic position, which slightly deshields them. They will be coupled to the adjacent methylene protons. |

| -CH₂- (cyclohexyl) | ~1.5 - 1.8 | Multiplet | These are the standard methylene protons of the cyclohexane ring. The broad multiplet arises from complex spin-spin coupling with neighboring protons. |

The interpretation of the ¹H NMR spectrum requires careful consideration of the chair-like conformations of the cyclohexane ring, which can lead to broadening of signals at room temperature. Variable temperature NMR studies could potentially resolve some of the complex multiplets by slowing down the rate of conformational exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule and offers valuable information about their hybridization and chemical environment. The following table summarizes the expected and reported ¹³C NMR data for bromomethylenecyclohexane.[1]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=CH₂ (quaternary) | 140 - 150 | The sp² hybridized carbon of the exocyclic double bond, being quaternary, will be significantly deshielded. |

| =CH₂ (vinylic) | 110 - 120 | The sp² hybridized methylene carbon of the exocyclic double bond. |

| C-Br | 30 - 40 | The carbon atom directly attached to the electronegative bromine atom is deshielded. |

| -CH₂- (cyclohexyl) | 25 - 35 | The sp³ hybridized methylene carbons of the cyclohexane ring. Multiple signals are expected due to their different positions relative to the double bond and bromine atom. |

The presence of a quaternary carbon signal in the downfield region is a key diagnostic feature for the exocyclic double bond.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For bromomethylenecyclohexane, the IR spectrum will be characterized by vibrations associated with the C=C double bond, C-H bonds, and the C-Br bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |

| =C-H | 3080 - 3010 | Stretching | Confirms the presence of vinylic C-H bonds. |

| C-H (sp³) | 2950 - 2850 | Stretching | Characteristic of the C-H bonds in the cyclohexane ring. |

| C=C | 1650 - 1600 | Stretching | A key indicator of the carbon-carbon double bond. The exocyclic nature may shift this peak to the lower end of the range. |

| C-Br | 650 - 550 | Stretching | Confirms the presence of the carbon-bromine bond. |

The absence of a strong, broad absorption around 3300 cm⁻¹ (characteristic of O-H) and a sharp absorption around 1700 cm⁻¹ (characteristic of C=O) would confirm the purity of the sample from common oxygenated impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation behavior upon ionization, which can be used to deduce its structure. For bromomethylenecyclohexane, electron ionization (EI) would likely be employed.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 174 and 176. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio).[1]

-

Key Fragmentation Pathways: The fragmentation of bromomethylenecyclohexane will be driven by the stability of the resulting carbocations.

-

Loss of Bromine: A prominent peak will be observed at m/z 95, corresponding to the loss of a bromine radical ([M-Br]⁺). This fragment represents the stable methylenecyclohexyl cation.

-

Loss of HBr: A peak at m/z 94, corresponding to the loss of a molecule of hydrogen bromide, is also expected.

-

Cyclohexane Ring Fragmentation: Further fragmentation of the C₇H₁₁⁺ ion (m/z 95) will lead to smaller fragments characteristic of the cyclohexane ring, such as the loss of ethylene (C₂H₄) to give a peak at m/z 67.

-

The following Graphviz diagram illustrates the primary fragmentation pathway.

Caption: Primary fragmentation of bromomethylenecyclohexane in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for bromomethylenecyclohexane.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of bromomethylenecyclohexane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Scan in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and significant fragments.

The following diagram illustrates the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of bromomethylenecyclohexane, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous structural confirmation. For researchers in drug development, a thorough understanding of these techniques and their application to key synthetic intermediates is not merely a matter of analytical chemistry; it is a fundamental component of robust and reproducible scientific research. The principles and data presented in this guide serve as a practical reference for the confident characterization of this and other related molecules.

References

-

PubChem. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636. [Link]

-

PubChem. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727. [Link]

-

PubChem. 1-Bromo-1-bromomethyl-cyclohexane | C7H12Br2 | CID 565756. [Link]

-

NIST WebBook. Cyclohexane, 1-bromo-4-methyl-. [Link]

-

NIST WebBook. Cyclohexane, 1-bromo-4-methyl-. [Link]

-

SpectraBase. 1-Bromo-3-methylcyclohexane - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Bromomethylcyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Cyclohexane, 1-bromo-3-methyl- | C7H13Br | CID 95431. [Link]

-

PubChem. 1-Bromo-1-methylcyclohexane | C7H13Br | CID 12502129. [Link]

-

NIST WebBook. Cyclohexane, bromo-. [Link]

-

NIST WebBook. Cyclohexane, 1-bromo-4-methyl-. [Link]

-

NIST WebBook. Cyclohexane, bromo-. [Link]

-

NIST WebBook. Cyclohexene, 3-bromo-. [Link]

-

NIST WebBook. Cyclohexane, bromo-. [Link]

-

PubChem. Bromomethylenecyclohexane | C7H11Br | CID 565381. [Link]

-

MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. [Link]

-

ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization and in-silico bio-activity studies of (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

Sources

Synthesis of Allylic Bromides from Methylenecyclohexane: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Allylic Bromides

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the strategic introduction of functional groups is paramount. Allylic bromides, such as those derived from methylenecyclohexane, serve as versatile and highly reactive intermediates. Their value lies in the lability of the carbon-bromine bond at the allylic position, which is primed for nucleophilic substitution (SN2) reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive exploration of the synthesis of 1-(bromomethyl)cyclohexene, the major product from the allylic bromination of methylenecyclohexane. We will delve into the underlying free-radical mechanism, present a detailed experimental protocol, and address critical safety and handling considerations. The primary method discussed is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a selective brominating agent.[1]

Chapter 1: Theoretical Foundations: The Free-Radical Allylic Bromination Mechanism

The selective substitution of a hydrogen atom at an allylic position, in the presence of a double bond, is a cornerstone of radical chemistry. The reaction of methylenecyclohexane with N-Bromosuccinimide (NBS) is a classic example of this transformation.

The Allylic Position: A Site of Enhanced Reactivity

The preference for substitution at the allylic position stems from the relative weakness of the allylic C-H bond. The bond dissociation energy for an allylic C-H bond is approximately 88 kcal/mol, which is significantly lower than that of a typical alkyl C-H bond (98 kcal/mol) or a vinylic C-H bond (111 kcal/mol).[2] This lower energy requirement makes the abstraction of an allylic hydrogen by a radical species a kinetically favorable process. The resulting allylic radical is stabilized through resonance, delocalizing the unpaired electron across the pi system, which further drives the reaction.[3]

The Role of N-Bromosuccinimide (NBS)

Direct treatment of an alkene with molecular bromine (Br₂) typically leads to electrophilic addition across the double bond, forming a dibromide.[1][4] To achieve selective allylic substitution, the concentration of Br₂ must be kept extremely low. This is the critical function of NBS.[1][2] In a non-polar solvent like carbon tetrachloride (CCl₄), NBS provides a constant, low-level concentration of Br₂ through its reaction with trace amounts of HBr generated during the propagation phase.[2][3] This ensures that the radical substitution pathway predominates over electrophilic addition.

The Radical Chain Mechanism

The allylic bromination with NBS proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[2][5]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or by UV light. This initial radical, or the homolytic cleavage of the N-Br bond in NBS itself, generates a small number of bromine radicals (Br•).[3][5]

-

Propagation: This is a two-step cycle.

-

Step 2a: A bromine radical abstracts a hydrogen atom from the allylic position of methylenecyclohexane. This forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[3]

-

Step 2b: The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the allylic bromide product and a new bromine radical, which continues the chain.[3][5]

-

-

Termination: The chain reaction concludes when two radical species combine. This can involve various combinations of the radicals present in the mixture.

The allylic radical intermediate from methylenecyclohexane has two resonance contributors. Reaction at the primary carbon is sterically favored, leading to 1-(bromomethyl)cyclohexene as the major product.[6][7]

Chapter 2: Experimental Protocol for the Synthesis of 1-(bromomethyl)cyclohexene

This procedure is a representative method for the Wohl-Ziegler allylic bromination of methylenecyclohexane.

Reagents and Materials

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| Methylenecyclohexane | C₇H₁₂ | 96.17 | 0.10 mol (9.62 g) | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 0.11 mol (19.58 g) | Brominating Agent |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.81 | 200 mL | Solvent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.002 mol (0.33 g) | Radical Initiator |

| Equipment | ||||

| 500 mL Round-bottom flask | 1 | Reaction Vessel | ||

| Reflux Condenser | 1 | Prevent Solvent Loss | ||

| Magnetic Stirrer & Stir Bar | 1 | Homogenization | ||

| Heating Mantle | 1 | Temperature Control | ||

| Buchner Funnel & Flask | 1 | Filtration | ||

| Separatory Funnel | 1 | Liquid-Liquid Extraction | ||

| Rotary Evaporator | 1 | Solvent Removal |

Experimental Workflow

Step-by-Step Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylenecyclohexane (9.62 g, 0.10 mol), N-bromosuccinimide (19.58 g, 0.11 mol), and azobisisobutyronitrile (0.33 g, 0.002 mol). Add 200 mL of carbon tetrachloride.

-

Scientist's Note: NBS should be recrystallized from water if it appears yellow, as the color indicates the presence of Br₂, which can interfere with the reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation. The reaction should be stirred vigorously.[8]

-

Self-Validation: As the reaction proceeds, the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface. The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC or GC analysis.

-

-

Cooling and Filtration: Once the reaction is complete (all NBS has been converted to succinimide), cool the flask to room temperature, then further in an ice bath to precipitate all the succinimide.

-

Work-up: Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.

Chapter 3: Product Purification

The crude product obtained after work-up is often a mixture of the desired product and unreacted starting material. Purification is essential to obtain a high-purity compound.

-

Vacuum Distillation: Given the boiling point of related compounds, vacuum distillation is the preferred method for purification.[9] The crude oil is carefully distilled under reduced pressure to separate the lower-boiling methylenecyclohexane from the higher-boiling 1-(bromomethyl)cyclohexene product.

Chapter 4: Safety, Handling, and Waste Disposal

Chemical synthesis requires stringent adherence to safety protocols.

Reagent Hazards

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed and is an oxidizing agent that may intensify fire.[11][12]

-

Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It should be handled with extreme care in a well-ventilated fume hood. Dichloromethane is a common, less toxic alternative solvent.[13]

-

AIBN: A flammable solid that can decompose exothermically upon heating.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[14]

-

Body Protection: A lab coat must be worn.

Handling and Storage

-

All operations should be conducted inside a certified chemical fume hood.[10][14]

-

NBS should be stored in a cool, dry, dark place away from combustible materials and moisture.[10][11]

-

Avoid the formation of dust when handling solid NBS.[10][11]

Waste Disposal

-

All organic waste, including the solvent and distillation residues, must be collected in a designated halogenated waste container.

-

Aqueous waste from the extraction steps should be neutralized before disposal according to institutional guidelines.

-

Unused NBS can be quenched by slowly adding it to a stirred solution of sodium sulfite.

Conclusion

The synthesis of 1-(bromomethyl)cyclohexene from methylenecyclohexane via allylic bromination with NBS is a powerful and reliable transformation. A thorough understanding of the underlying free-radical mechanism is crucial for optimizing reaction conditions and minimizing side products. By following a well-defined experimental protocol and adhering strictly to safety procedures, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and complex molecule synthesis.

References

-

Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Ch 10 : Radical halogenation of allylic systems. (n.d.). University of Calgary. [Link]

-

Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022). YouTube. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. (2024). Carl ROTH. [Link]

-

Free-radical addition of bromine to alkene. (2023). Chemistry Stack Exchange. [Link]

-

The major product formed when methylenecyclohexane is treated with NBS in dichloromethane is. (2023). Brainly.com. [Link]

-

The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. (n.d.). Homework.Study.com. [Link]

-

Mechanism of Free Radical Bromination. (n.d.). BYJU'S. [Link]

-

Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). Vedantu. [Link]

-

Allylic Bromination Using NBS. (2014). YouTube. [Link]

-

Two products are formed when methylenecyclohexane reacts with NBS... (2024). Pearson+. [Link]

-

What is the major product formed when methylene cyclohexane reacts with NBS? (n.d.). Vedantu. [Link]

-

The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. (2023). Filo. [Link]

-

METHYLENECYCLOHEXANE. (n.d.). Organic Syntheses. [Link]

-

Synthesis of methylenecyclohexane from cyclohexylmethanol. (2017). Chemistry Stack Exchange. [Link]

- Method for purifying a bromine compound. (n.d.).

- Method of producing bromocyclohexane. (n.d.).

-

Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. (n.d.). PubMed. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. orgosolver.com [orgosolver.com]

- 6. homework.study.com [homework.study.com]

- 7. The major product of the reaction of methylenecyclohexane with N-bromosuc.. [askfilo.com]

- 8. 3-BROMOCYCLOHEXENE | 1521-51-3 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. brainly.com [brainly.com]

- 14. chemscience.com [chemscience.com]

Wittig reaction for bromomethylenecyclohexane synthesis

An In-depth Technical Guide to the Synthesis of Bromomethylenecyclohexane via the Wittig Reaction

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of bromomethylenecyclohexane, a valuable synthetic intermediate, utilizing the Nobel Prize-winning Wittig reaction.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and offer field-proven insights to ensure successful synthesis.

Strategic Overview: The Power of the Wittig Olefination

The Wittig reaction stands as a paramount achievement in organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[4][5] Its primary strength lies in the unambiguous placement of the double bond, a significant advantage over elimination reactions which can often yield mixtures of isomers.[1][6] This reaction is particularly adept at creating exocyclic double bonds, making it the ideal choice for converting cyclohexanone into bromomethylenecyclohexane.

The core of the reaction involves the coupling of two key fragments: a carbonyl compound (cyclohexanone) and a phosphorus ylide, also known as a Wittig reagent.[3] The thermodynamic driving force is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7][8][9]

Caption: Overall scheme of the .

The Heart of the Reaction: The Phosphorus Ylide

The success of this synthesis hinges on the preparation of the correct Wittig reagent, (bromomethylene)triphenylphosphorane. This reagent is not typically stable enough for long-term storage and is therefore generated in situ just before use.[2] Its synthesis is a two-step process beginning with the creation of a phosphonium salt.

Synthesis of the Phosphonium Salt Precursor

The precursor, (bromomethyl)triphenylphosphonium bromide, is a stable, solid salt.[10] It is synthesized via a classic bimolecular nucleophilic substitution (SN2) reaction.[1][9][11] Triphenylphosphine, an excellent nucleophile, attacks one of the electrophilic carbon atoms of a bromomethylating agent like dibromomethane, displacing a bromide ion to form the quaternary phosphonium salt.

Causality Behind Experimental Choices:

-

Reagent: Triphenylphosphine is used because its bulky phenyl groups contribute to the stability of the resulting salt and influence the reaction's stereochemistry. More importantly, it is commercially available and relatively easy to handle.

-

Solvent: A non-polar aromatic solvent like toluene is often used to facilitate the reaction at elevated temperatures, leading to the precipitation of the highly polar phosphonium salt upon formation, which simplifies isolation.

In Situ Generation of the Ylide

The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[6][11] To generate the nucleophilic ylide, a strong base is required to deprotonate this carbon.[6][9]

Caption: Deprotonation of the phosphonium salt to form the phosphorus ylide.

Trustworthiness Through Reagent Selection: The choice of base is critical for this unstabilized ylide. The pKa of the α-proton on the phosphonium salt is high, necessitating a potent base.[6]

-

Suitable Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi) are effective.[7][11] KOtBu is often preferred for its ease of handling as a solid compared to pyrophoric n-BuLi solutions.

-

Unsuitable Bases: Weaker bases like sodium hydroxide or triethylamine are insufficient to deprotonate the salt to a significant extent and will not drive the reaction to completion.[2][7]

-

Solvent Integrity: The reaction must be conducted under strictly anhydrous conditions. The ylide is a strong base and will be rapidly quenched by protic solvents like water or alcohols, halting the desired reaction.[6]

Unraveling the Mechanism: From Ylide to Alkene

The currently accepted mechanism for the Wittig reaction, particularly under lithium-free conditions, involves a direct and concerted cycloaddition.[3][11]

-

Nucleophilic Attack & [2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone. This proceeds through a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[3][7]

-

Oxaphosphetane Decomposition: The oxaphosphetane intermediate is transient and rapidly collapses.[1][11] The ring breaks apart in a retro-[2+2] cycloaddition, forming two new double bonds: the C=C bond of the desired bromomethylenecyclohexane and the P=O bond of triphenylphosphine oxide.

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Success at each stage, confirmed by the described observations, provides confidence for proceeding to the next.

Part A: Synthesis of (Bromomethyl)triphenylphosphonium Bromide

Materials:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| Triphenylphosphine | 262.29 | 26.2 g | 100 |

| Dibromomethane | 173.83 | 26.1 g (10.7 mL) | 150 |

| Toluene | - | 150 mL | - |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add triphenylphosphine (26.2 g, 100 mmol) and toluene (150 mL). Stir until the solid dissolves.

-

Reaction Initiation: Add dibromomethane (10.7 mL, 150 mmol).

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. A white precipitate of the phosphonium salt will begin to form. Continue refluxing for 24 hours.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to yield (bromomethyl)triphenylphosphonium bromide. The product is a stable solid and can be stored for future use.[10]

Part B: Synthesis of Bromomethylenecyclohexane

Materials:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| (Bromomethyl)triphenylphosphonium bromide | 436.12 | 13.08 g | 30 |

| Potassium tert-butoxide (KOtBu) | 112.21 | 3.70 g | 33 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Cyclohexanone | 98.14 | 2.95 g (3.1 mL) | 30 |

Procedure:

-

Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

-

Reagent Suspension: Add (bromomethyl)triphenylphosphonium bromide (13.08 g, 30 mmol) to the flask, followed by anhydrous THF (100 mL) via syringe.

-

Ylide Generation: Cool the white suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.70 g, 33 mmol) portion-wise over 15 minutes. The mixture will develop a characteristic orange-red color, indicating the formation of the ylide.[12]

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Carbonyl Addition: In a separate dry flask, dissolve cyclohexanone (3.1 mL, 30 mmol) in anhydrous THF (50 mL). Transfer this solution to the ylide mixture via cannula or syringe over 20 minutes. The ylide's color will fade as it reacts.

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of cyclohexanone.[12]

Product Isolation and Purification: Managing the Byproduct

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has chromatographic properties similar to the desired product.[8][13]

Reaction Workup

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[12][14]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar solvent like diethyl ether or hexanes (3 x 75 mL).[1][12]

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove inorganic salts.

-

Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification Strategy

The crude product is a mixture of bromomethylenecyclohexane and TPPO.

-

Strategy 1: Chromatography. Flash column chromatography on silica gel is the most common method. A nonpolar eluent system (e.g., hexanes or petroleum ether) will elute the low-polarity bromomethylenecyclohexane first, while the more polar TPPO will be retained on the column.[13]

-

Strategy 2: Selective Precipitation. TPPO can sometimes be precipitated out of the crude mixture. Dissolve the crude oil in a minimal amount of a polar solvent (like dichloromethane) and add a large volume of a nonpolar solvent (like hexanes or petroleum ether). The TPPO may precipitate and can be removed by filtration.[4][13]

-

Strategy 3: Chemical Conversion (Advanced). For exceptionally difficult separations, the TPPO can be converted into a highly polar phosphonium salt by adding an agent like iodomethane, making it easily separable by a simple filtration or aqueous wash.[13]

Characterization

The identity and purity of the final product, bromomethylenecyclohexane, should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol [15] |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃) | δ ~5.8 (s, 1H, =CHBr), 2.4-2.2 (m, 4H, allylic CH₂), 1.7-1.5 (m, 6H, other CH₂) |

| ¹³C NMR (CDCl₃) | δ ~135 (quaternary C=), ~100 (=CHBr), and peaks in the aliphatic region for the cyclohexane ring. |

| Mass Spec (EI) | M⁺ peaks at m/z 174 and 176 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). |

Note: NMR chemical shifts are approximate and should be confirmed with experimental data.

References

-

Wittig reaction purification for products with very low polarity. Taylor & Francis Online.[Link]

-

Wittig Reaction. Organic Chemistry Portal.[Link]

-

A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry.[Link]

-

Exploring (Bromomethyl)triphenylphosphonium Bromide: A Versatile Wittig Reagent. Medium.[Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis.[Link]

-

Wittig Reaction. Chemistry LibreTexts.[Link]

-

The Wittig Reaction. Chemistry LibreTexts.[Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Arizona.[Link]

-

WITTIG REACTION | MECHANISM. AdiChemistry.[Link]

-

Wittig reaction. Wikipedia.[Link]

-

Bromomethylenecyclohexane. PubChem.[Link]

-

Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning. ResearchGate.[Link]

-

Organic synthesis: The Wittig reaction cleans up. ResearchGate.[Link]

-

Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry.[Link]

-

Methylenecyclohexane. Organic Syntheses Procedure.[Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! Pace University.[Link]

-

6: The Wittig Reaction (Experiment). Chemistry LibreTexts.[Link]

-

20.4. The Wittig reaction. Lumen Learning.[Link]

-

Cyclohexane, bromo-. NIST WebBook.[Link]

-

Wittig Reaction. Dalal Institute.[Link]

-

Cyclohexane, bromo-. NIST WebBook.[Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Pace University.[Link]

-

Wittig Reaction: Reagent Preparation, Mechanism, Advantages, Limitations. Collegedunia.[Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. adichemistry.com [adichemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. collegedunia.com [collegedunia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. innospk.com [innospk.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. rsc.org [rsc.org]

- 15. Bromomethylenecyclohexane | C7H11Br | CID 565381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and reactivity of bromomethylenecyclohexane

An In-Depth Technical Guide to the Stability and Reactivity of Bromomethylenecyclohexane

Abstract

Bromomethylenecyclohexane is a versatile organic compound featuring a vinyl bromide moiety exocyclic to a cyclohexane ring. This structure imparts a unique combination of stability and reactivity, making it a valuable building block in synthetic chemistry, particularly for the construction of complex molecular architectures in drug discovery and materials science. This guide provides a comprehensive technical overview of the stability, synthesis, and characteristic reactivity of bromomethylenecyclohexane, intended for researchers, scientists, and drug development professionals. We will delve into the conformational factors governing its stability, outline robust synthetic protocols, and explore its utility in key reaction classes, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

Bromomethylenecyclohexane, with the IUPAC name bromomethylidenecyclohexane, is characterized by a C7H11Br molecular formula.[1] Its structure consists of a cyclohexane ring with a brominated methylene group attached, forming an exocyclic double bond.

| Property | Value | Source |

| IUPAC Name | bromomethylidenecyclohexane | PubChem[1] |

| CAS Number | 1121-49-9 | PubChem[1] |

| Molecular Formula | C7H11Br | PubChem[1] |

| Molecular Weight | 175.07 g/mol | PubChem[1] |

| Physical State | Flammable Liquid | PubChem[1] |

Synthesis of Bromomethylenecyclohexane

The most reliable and versatile method for synthesizing exocyclic vinyl bromides like bromomethylenecyclohexane from a ketone precursor is a variation of the Wittig reaction.[2][3] Specifically, the Corey-Fuchs reaction provides an efficient route starting from cyclohexanone.[4][5] This two-step process involves the formation of a dibromo-olefin intermediate, which can then be selectively converted to the monobromo-olefin.

Proposed Synthetic Pathway: Modified Corey-Fuchs Reaction

The synthesis begins with the reaction of cyclohexanone with a phosphorus ylide generated in-situ from triphenylphosphine (PPh3) and carbon tetrabromide (CBr4).[6][7] This step yields the intermediate 1,1-dibromo-2-methylenecyclohexane. Subsequent controlled reaction with one equivalent of a strong base like n-butyllithium (n-BuLi) at low temperature, followed by a proton quench, can yield the target bromomethylenecyclohexane.

Caption: Proposed synthesis of bromomethylenecyclohexane via a modified Corey-Fuchs reaction.

Experimental Protocol: Synthesis of (Dibromomethylene)cyclohexane (Intermediate)

This protocol is adapted from established procedures for the first step of the Corey-Fuchs reaction.[5][6]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

Reagent Addition: Triphenylphosphine (2.0 eq.) is added to the DCM and the solution is cooled to 0 °C in an ice bath.

-

Ylide Formation: Carbon tetrabromide (1.0 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The solution typically turns deep red or orange, indicating the formation of the phosphorus ylide.

-

Carbonyl Addition: A solution of cyclohexanone (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (typically using a hexane or petroleum ether eluent) to yield pure (dibromomethylene)cyclohexane.

Stability Analysis

Conformational Stability and Allylic Strain

A key factor governing the stability of exocyclic alkenes on a cyclohexane ring is allylic strain, also known as A1,3 strain.[10] This refers to the steric repulsion between substituents on the double bond and the allylic axial hydrogens on the ring.[11]

In bromomethylenecyclohexane, the bromine atom is significantly larger than a hydrogen atom. This creates a steric clash with the two axial hydrogens at the C2 and C6 positions of the cyclohexane ring. This destabilizing interaction can influence the preferred conformation and overall thermodynamic stability of the molecule.[10][12] The strain energy for the parent methylidenecyclohexane has been calculated to be approximately 4.5 kcal/mol, and the larger size of bromine would be expected to increase this value.[10]

Caption: A1,3 strain between the bromine atom and axial allylic hydrogens.

Electronic Stability

The C(sp²)-Br bond in vinyl halides is stronger than a C(sp³)-Br bond due to the increased s-character of the sp² hybridized carbon.[13][14] This increased bond strength contributes to the relative inertness of vinyl halides in certain reactions, such as classical nucleophilic substitutions.

Chemical Reactivity

The reactivity of bromomethylenecyclohexane is dictated by the presence of the vinyl bromide functional group. This moiety is generally unreactive towards traditional SN1 and SN2 reactions but is an excellent substrate for metal-catalyzed cross-coupling reactions.[13][15]

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on vinyl halides is notoriously difficult and generally does not proceed via classical SN1 or SN2 mechanisms.[16][17]

-

SN1 Pathway: This pathway is disfavored because it would require the formation of a highly unstable vinyl carbocation.[13] A positive charge on an sp²-hybridized carbon is significantly less stable than on an sp³-hybridized carbon due to the higher electronegativity associated with greater s-character.[17]

-

SN2 Pathway: The backside attack required for an SN2 reaction is sterically hindered by the cyclohexane ring.[18] Furthermore, the incoming nucleophile would be repelled by the electron density of the π-bond.[17]

While classical methods are ineffective, specialized methodologies, such as organocatalytic approaches that activate the vinyl halide towards substitution, have been developed for certain classes of Michael-acceptor vinyl halides.[19]

Elimination Reactions

Treatment of a vinyl halide with a very strong base can induce an elimination reaction to form an alkyne.[13][18] For bromomethylenecyclohexane, this would involve the removal of a proton from the exocyclic carbon and elimination of the bromide, a process that is theoretically possible but generally requires harsh conditions and is less common than cross-coupling.

Metal-Catalyzed Cross-Coupling Reactions

The most significant and synthetically useful reactivity of bromomethylenecyclohexane is its participation in transition-metal-catalyzed cross-coupling reactions. As a vinyl bromide, it is an excellent electrophilic partner for a variety of these transformations, which are fundamental to modern C-C and C-heteroatom bond formation.[15][20]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species (like a boronic acid), is particularly effective with vinyl bromides.[21][22] The reactivity of the halide in the rate-determining oxidative addition step generally follows the trend I > Br > Cl, making vinyl bromides ideal substrates.[21][23]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of a vinyl bromide with an arylboronic acid.[22][24]

-

Apparatus Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Substrate Addition: Add bromomethylenecyclohexane (1.0 eq.) to the mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the coupled product.

Conclusion

Bromomethylenecyclohexane presents a fascinating case study in chemical stability and reactivity. Its stability is a balance between the strong C(sp²)-Br bond and the inherent A1,3 allylic strain of the exocyclic methylene group on the cyclohexane ring. From a reactivity standpoint, it is largely inert to classical nucleophilic substitution pathways. However, its true synthetic potential is realized in modern transition-metal-catalyzed cross-coupling reactions, where it serves as a robust and reliable electrophilic partner. This profile makes it an important substrate for medicinal and materials chemists seeking to introduce the cyclohexylidene motif into novel molecular frameworks.

References

-

Chemistry Stack Exchange. (2015). Elimination from Vinylic Halides. Available at: [Link]

-

Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Available at: [Link]

-

CHEMISTRY FOR NEET - Quora. (n.d.). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Methylenecyclohexane. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (2023). Organocatalytic approach to vinylic nucleophilic substitution. Available at: [Link]

-

Wikipedia. (n.d.). Allylic strain. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution on vinyl halides. Retrieved January 22, 2026, from [Link]

-

Sci-Hub. (1948). 390. The thermodynamic functions of the vinyl halides. Journal of the Chemical Society (Resumed). Available at: [Link]

-

The Organic Chemistry Tutor. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Available at: [Link]

-

Grokipedia. (n.d.). Vinyl halide. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]

-

CDC Stacks. (1984). Thermodynamic Properties of Halides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Springer Nature. (2023). Chemoenzymatic Hunsdiecker reaction of vinyl bromides from conjugated carboxylic acids. Available at: [Link]

- University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 22, 2026, from a generic university chemistry experiment manual.

-

MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

-

Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512 Problem Set. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. PubMed Central. Available at: [Link]